molecular formula C9H10ClF2NO2 B2435917 (R)-1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethanamine hydrochloride CAS No. 1257106-39-0

(R)-1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethanamine hydrochloride

Cat. No.: B2435917
CAS No.: 1257106-39-0
M. Wt: 237.63
InChI Key: DUXCNXPNMSAOOM-NUBCRITNSA-N
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Description

®-1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethanamine hydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of a difluorobenzo dioxole moiety, which imparts unique chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethanamine hydrochloride typically involves the following steps:

    Formation of the Benzo[d][1,3]dioxole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo[d][1,3]dioxole ring.

    Introduction of the Difluoro Group: The difluoro group is introduced via halogenation reactions using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Amination: The ethanamine moiety is introduced through nucleophilic substitution reactions, often using amine precursors and appropriate catalysts.

    Resolution of Enantiomers: The ®-enantiomer is separated from the racemic mixture using chiral resolution techniques such as chromatography or crystallization.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems for precise control of reaction conditions, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

®-1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound to its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the amine or aromatic positions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, and appropriate solvents.

Major Products Formed

    Oxidation Products: Carboxylic acids, ketones, or aldehydes.

    Reduction Products: Alcohols or amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethanamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The difluorobenzo dioxole moiety may interact with enzymes or receptors, modulating their activity. The ethanamine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethanamine hydrochloride: The enantiomer of the compound with potentially different biological activity.

    1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethanamine: The free base form without the hydrochloride salt.

    1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethanol: A related compound with an alcohol group instead of an amine.

Uniqueness

®-1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethanamine hydrochloride is unique due to its specific stereochemistry and the presence of both difluoro and ethanamine groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(1R)-1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2.ClH/c1-5(12)6-3-2-4-7-8(6)14-9(10,11)13-7;/h2-5H,12H2,1H3;1H/t5-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXCNXPNMSAOOM-NUBCRITNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C2C(=CC=C1)OC(O2)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C2C(=CC=C1)OC(O2)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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